Cas no 867044-35-7 ((9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid)

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid structure
867044-35-7 structure
Product Name:(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid
CAS No:867044-35-7
MF:C34H23BO2
MW:474.356229066849
MDL:MFCD22200229
CID:823713
PubChem ID:23160234
Update Time:2025-11-01

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid
    • (9,10-di(naphthalene-1-yl)anthracen-2-yl)boronic acid
    • 9,10-Bis(1-naphthyl)anthracene-2-ylboronic acid
    • 9,10-DI(NAPHTHALENE-1-YL)ANTHRACEN-2-YLBORONIC ACID
    • B-(9,10-di-1-naphthalenyl-2-anthracenyl)Boronic acid
    • B-(9,10-Di-1-naphthalenyl-2-anthracenyl)boronic acid (ACI)
    • Boronic acid, (9,10-di-1-naphthalenyl-2-anthracenyl)- (9CI)
    • (9,10-dinaphthalen-1-ylanthracen-2-yl)boronic acid
    • 9,10-dinaphthylanthracene-2-boronic acid
    • [9,10-Di(naphthalen-1-yl)anthracen-2-yl]boronic acid
    • SCHEMBL1191141
    • ZDUDFKLIZTVUIT-UHFFFAOYSA-N
    • SB66794
    • 9,10-BIS(NAPHTHALEN-1-YL)ANTHRACEN-2-YLBORONIC ACID
    • AKOS016010117
    • (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronicacid
    • DTXSID30631124
    • (9,10-DI-1-NAPHTHALENYL-2-ANTHRACENYL)-BORONIC ACID
    • DB-369807
    • 867044-35-7
    • MDL: MFCD22200229
    • Inchi: 1S/C34H23BO2/c36-35(37)24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21,36-37H
    • InChI Key: ZDUDFKLIZTVUIT-UHFFFAOYSA-N
    • SMILES: OB(C1C=C2C(=C3C(=C(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)C=CC=C3)C1C2C(=CC=CC=2)C=CC=1)O

Computed Properties

  • Exact Mass: 474.1791101g/mol
  • Monoisotopic Mass: 474.1791101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 3
  • Complexity: 769
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid Pricemore >>

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(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Reference
Synthesis and optical properties of a novel blue-emitting anthracene-based derivative
Zhu, Yan-long; et al, Faguang Xuebao, 2014, 35(3), 354-359

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid Raw materials

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid Preparation Products

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:867044-35-7)(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid
Order Number:A847476
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:15
Price ($):960.0
Email:sales@amadischem.com

Additional information on (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid

Introduction to (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid (CAS No. 867044-35-7)

(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid (CAS No. 867044-35-7) is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and medicinal chemistry. This compound is a boronic acid derivative of anthracene and naphthalene, two aromatic hydrocarbons known for their unique electronic and photophysical properties. The combination of these aromatic moieties with the boronic acid functional group imparts a range of interesting chemical and physical characteristics, making it a valuable building block in various applications.

The structure of (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid is characterized by a central anthracene core flanked by two naphthalene units and a boronic acid group. The anthracene moiety is a tricyclic aromatic hydrocarbon with three linearly fused benzene rings, which provides a rigid and planar structure. The naphthalene units, each consisting of two fused benzene rings, are attached to the 9 and 10 positions of the anthracene core. The boronic acid group (-B(OH)2) is located at the 2-position of the anthracene ring, enhancing the compound's reactivity and functionality.

In terms of synthesis, (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid can be prepared through a multi-step process involving the coupling of appropriate boronic acids and aryl halides. One common approach involves the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction typically proceeds under palladium catalysis in the presence of a base such as potassium carbonate or sodium carbonate.

The physical properties of (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid are influenced by its complex molecular structure. It is generally a solid at room temperature with a high melting point due to the extensive π-conjugation and strong intermolecular interactions. The compound exhibits strong absorption in the ultraviolet-visible (UV-Vis) region, making it suitable for applications in photovoltaic materials and luminescent devices. Additionally, its solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) facilitates its use in various chemical reactions.

One of the key areas where (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid has shown significant potential is in materials science. Its unique electronic structure makes it an excellent candidate for the development of organic semiconductors and light-emitting diodes (LEDs). Recent studies have demonstrated that this compound can be incorporated into polymer matrices to enhance their electrical conductivity and photoluminescence properties. For instance, when blended with conjugated polymers, it can form composite materials with improved charge transport characteristics.

In medicinal chemistry, (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid has been explored for its potential therapeutic applications. The boronic acid group can form reversible covalent bonds with certain biological targets, such as enzymes and receptors, making it useful in drug design. Research has shown that derivatives of this compound can exhibit selective inhibition of specific enzymes involved in disease pathways. For example, some studies have reported that certain analogs can inhibit kinases involved in cancer cell proliferation.

The safety profile of (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid is an important consideration for both laboratory use and industrial applications. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to minimize exposure risks. It is recommended to use personal protective equipment such as gloves and safety goggles when handling this compound to prevent skin contact and inhalation.

In conclusion, (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid (CAS No. 867044-35-7) is a versatile compound with a wide range of applications in organic synthesis, materials science, and medicinal chemistry. Its unique structural features and functional groups make it an attractive building block for developing advanced materials and therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:867044-35-7)(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid
A847476
Purity:99%
Quantity:1g
Price ($):960.0
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